
Methyl 3-(trimethylsilyl)-4-pentenoate
Übersicht
Beschreibung
Trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
Trimethylsilyl groups are often introduced into organic molecules using trimethylsilylating reagents, such as trimethylsilyl chloride . These reagents can react with various functional groups, such as alcohols, phenols, or carboxylic acids, replacing a hydrogen atom with a trimethylsilyl group .Molecular Structure Analysis
The trimethylsilyl group consists of a silicon atom bonded to three methyl groups . This gives the group a tetrahedral geometry. The presence of the silicon atom can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups can be used as protecting groups in organic synthesis . They can also increase the volatility of a compound, making it more amenable to analysis by techniques such as gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Trimethylsilyl compounds are generally characterized by their chemical inertness . They are often volatile, making them suitable for analysis by gas chromatography or mass spectrometry .Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry
- Application : Tris(trimethylsilyl)silane is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
- Method of Application : The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It is used in radical reductions, hydrosilylation, and consecutive radical reactions .
- Results : The strategic role of tris(trimethylsilyl)silane in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
-
Material Science
Safety And Hazards
Zukünftige Richtungen
The use of trimethylsilyl groups in organic synthesis and analysis continues to be an active area of research. Future directions may include the development of new trimethylsilylating reagents, the exploration of new synthetic applications, and the investigation of the properties of trimethylsilyl compounds .
Eigenschaften
IUPAC Name |
methyl 3-trimethylsilylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392005 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(trimethylsilyl)-4-pentenoate | |
CAS RN |
185411-12-5 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



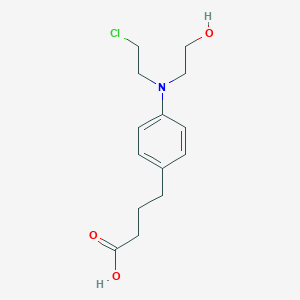
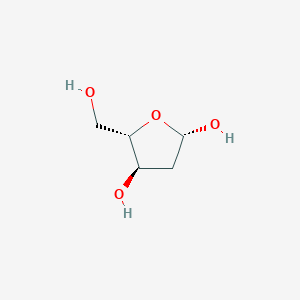
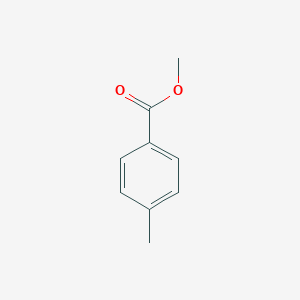
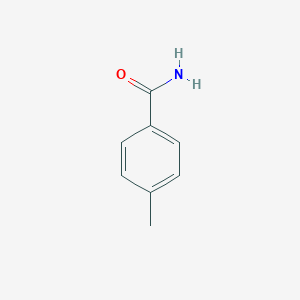
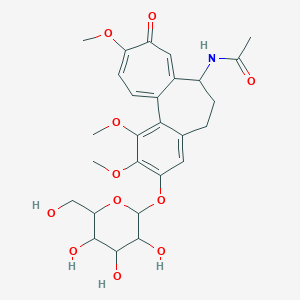

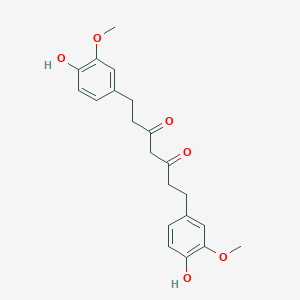
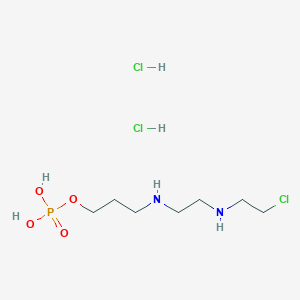
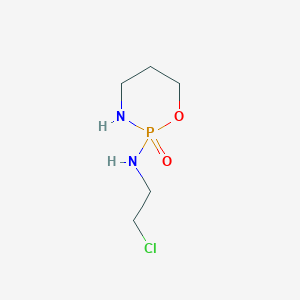
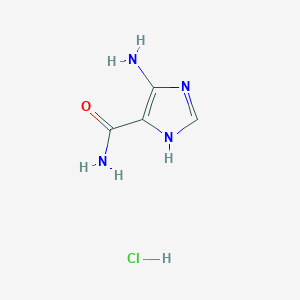
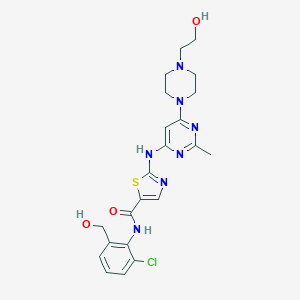
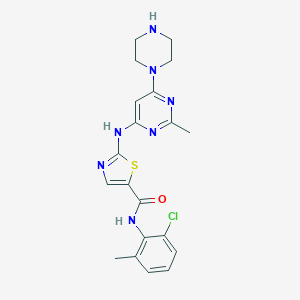
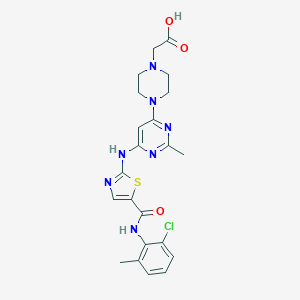
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)